Didymochlaenone B

Description

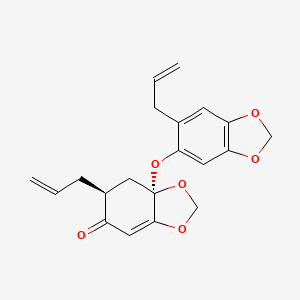

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20O6 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(6S,7aR)-6-prop-2-enyl-7a-[(6-prop-2-enyl-1,3-benzodioxol-5-yl)oxy]-6,7-dihydro-1,3-benzodioxol-5-one |

InChI |

InChI=1S/C20H20O6/c1-3-5-13-7-17-18(23-11-22-17)9-16(13)26-20-10-14(6-4-2)15(21)8-19(20)24-12-25-20/h3-4,7-9,14H,1-2,5-6,10-12H2/t14-,20-/m0/s1 |

InChI Key |

TXLALJSADHIRMA-XOBRGWDASA-N |

SMILES |

C=CCC1CC2(C(=CC1=O)OCO2)OC3=CC4=C(C=C3CC=C)OCO4 |

Isomeric SMILES |

C=CC[C@H]1C[C@@]2(C(=CC1=O)OCO2)OC3=CC4=C(C=C3CC=C)OCO4 |

Canonical SMILES |

C=CCC1CC2(C(=CC1=O)OCO2)OC3=CC4=C(C=C3CC=C)OCO4 |

Synonyms |

didymochlaenone B |

Origin of Product |

United States |

Isolation and Natural Occurrence of Didymochlaenone B

Methodologies for Extraction and Purification

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) plays a crucial role in the purification of Didymochlaenone B. It is often employed in the later stages of the isolation process to achieve higher purity of the target compound. nih.gov In the isolation from Didymochlaena truncatula, C18 reversed-phase HPLC was utilized for further purification of active fractions obtained from open column chromatography. nih.gov HPLC allows for precise separation based on the interaction of the compounds with the stationary phase and the mobile phase. sigmaaldrich.comjapsonline.com

Other Relevant Chromatographic Approaches

Prior to HPLC, other chromatographic methods are typically used for initial fractionation and purification of the crude plant extract. Open column chromatography is a common initial step in the isolation process. nih.govjapsonline.com In the case of this compound isolation from Didymochlaena truncatula, after liquid-liquid partitioning of the crude extract, activity-guided purification involved passage over a C18 open column. nih.gov Flash chromatography, a faster form of column chromatography utilizing pressurized gas to push the solvent through the column, is also a widely used technique in natural product isolation for separating mixtures of compounds and can serve as a pre-purification step before preparative HPLC. chromatographyonline.comchromtech.combiotage.com Planar chromatography techniques, such as preparative thin-layer chromatography (PTLC), have also been used in the purification of this compound. nih.gov

Considerations for Isolation Yield and Purity Assessment

The yield and purity of isolated natural compounds like this compound are critical aspects of the isolation process. While specific yield data for this compound isolation from Didymochlaena truncatula were not explicitly detailed in the provided text, the isolation of related lignans (B1203133) from the same source mentioned yields for other compounds ranging from 0.9% to 10.8%. vt.edu Purity assessment is typically performed using spectroscopic methods and chromatographic analysis. The structure of this compound was established through extensive interpretation of one and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopic data and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS). nih.gov Comparison with literature data also aids in identification and confirmation of purity. vt.edu Achieving high purity is essential for accurate structural elucidation and subsequent biological activity evaluations. chromatographyonline.comnih.gov The reproducibility of chromatographic procedures, as assessed by techniques like analytical HPLC, flash chromatography, and preparative HPLC, is important for consistent isolation and obtaining sufficient quantities of pure compounds for further studies. nih.gov

Structural Elucidation of Didymochlaenone B

Advanced Spectroscopic Analysis Techniques

Advanced spectroscopic techniques, particularly various NMR experiments, are indispensable for the detailed structural elucidation of complex natural products like Didymochlaenone B. researchgate.netipb.pt These methods provide information about the types of atoms present, their chemical environment, and their connectivity to neighboring atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei, such as ¹H and ¹³C, to provide detailed information about molecular structure. ipb.pt Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning resonances and establishing connectivities within the this compound molecule. nih.govnih.gov

One-Dimensional NMR (1D NMR) Data Analysis

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their respective chemical environments. The chemical shift (δ) of a nucleus in the NMR spectrum is influenced by its electronic surroundings, providing clues about the functional groups present. The integration of signals in the ¹H NMR spectrum indicates the relative number of protons giving rise to each signal, while the splitting pattern (multiplicity) provides information about the number of neighboring protons. researchgate.netdal.ca

The ¹H NMR spectrum of this compound shows resonances that are very similar to those of Didymochlaenone A, but with key differences indicating the presence of a methylenedioxy group instead of a methoxy (B1213986) group and a 1,2,4,5-tetrasubstituted benzene (B151609) ring instead of a 1,2,4-trisubstituted aromatic moiety. nih.gov The ¹³C NMR spectrum, often acquired with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps to identify the types of carbon atoms (methyl, methylene, methine, or quaternary) present in the molecule. researchgate.net

While specific detailed 1D NMR data tables for this compound were not extensively provided in the search results, the description highlights the importance of comparing its ¹H NMR spectrum to that of a related compound (Didymochlaenone A) to identify structural variations. nih.gov

Two-Dimensional NMR (2D NMR) Experiments

Two-dimensional NMR experiments provide correlations between nuclei, offering crucial information about connectivity that is not directly available from 1D spectra. researchgate.netprinceton.eduemerypharma.com These experiments are essential for piecing together the different fragments of a molecule and confirming the proposed structure.

Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Quantum Coherence (HMQC)

HSQC and HMQC are heteronuclear 2D NMR experiments that establish correlations between protons and the carbons to which they are directly attached (one-bond correlations, ¹JCH). researchgate.netprinceton.eduindiana.edublogspot.comlibretexts.org These experiments are particularly useful for assigning carbon signals based on known proton assignments, or vice versa. github.iolibretexts.org An HSQC or HMQC spectrum shows proton chemical shifts on one axis and carbon chemical shifts on the other, with cross-peaks indicating directly bonded ¹H-¹³C pairs. libretexts.org HSQC is often preferred for its better resolution, while HMQC can be faster. indiana.edublogspot.com For this compound, the HSQC or HMQC spectrum would be used to correlate each proton signal to its corresponding carbon signal, aiding in the assignment of both the ¹H and ¹³C NMR spectra. researchgate.net

Rotating Frame Overhauser Effect Spectroscopy (ROESY) / Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity and Stereochemistry

Two-dimensional NMR techniques, specifically NOESY and ROESY, are crucial for determining through-space correlations between nuclei, providing information about their spatial proximity and assisting in the assignment of relative stereochemistry. acdlabs.comacdlabs.comprinceton.edu These experiments produce cross-peaks for nuclei that are close in space, typically within 5 Angstroms, regardless of the number of bonds separating them. acdlabs.comacdlabs.comyoutube.com For small molecules, NOE correlations are typically negative, while ROESY correlations are always positive and can be preferred for molecules with intermediate molecular weights where NOE might be close to zero. uba.ar The interpretation of NOESY/ROESY data involves analyzing the presence and intensity of these cross-peaks to deduce the three-dimensional arrangement of atoms in the molecule. acdlabs.comacdlabs.comyoutube.com The initial reports on this compound indicate that its structure was established based on extensive interpretation of one- and two-dimensional NMR spectroscopic data, which would include techniques like NOESY or ROESY to resolve stereochemical aspects. nih.govfigshare.com

Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of a compound, which is vital for determining its molecular formula and structural subunits. uni-saarland.dehupo.org

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS) for Molecular Formula Determination

HRESITOFMS is a powerful technique for obtaining accurate mass measurements of ions, allowing for the precise determination of a compound's elemental composition and thus its molecular formula. This method typically involves generating ions using electrospray ionization (ESI) and then measuring their mass-to-charge ratio with high accuracy using a time-of-flight analyzer. While specific HRESITOFMS data for this compound were not detailed in the provided search results, the structural elucidation of related lignans (B1203133) and natural products commonly employs HRESITOFMS to confirm their molecular formulas. figshare.comnih.govdp.tech

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of selected precursor ions and the detection of the resulting product ions. fu-berlin.denationalmaglab.orgwikipedia.org This fragmentation provides characteristic patterns that can be used to deduce the structural connectivity and identify specific functional groups within the molecule. fu-berlin.denationalmaglab.orgnih.govscirp.org Common fragmentation methods include collision-induced dissociation (CID). fu-berlin.denationalmaglab.org By analyzing the mass-to-charge ratios of the fragment ions, researchers can piece together the structure of the original molecule. fu-berlin.denationalmaglab.orgnih.gov MS/MS is a standard tool in the structural elucidation of natural products. protocols.iorsc.org Although explicit MS/MS fragmentation data for this compound were not found in the search results, mass spectrometry, in general, was reported as being used in its structural elucidation. figshare.comnih.govdp.tech

Integration with Ion Mobility Spectrometry (IMS) for 3D Structure Information

Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge as they travel through a buffer gas under the influence of an electric field. owlstonemedical.comchromatographyonline.comscielo.org.conih.govrsc.org When coupled with mass spectrometry (IMS-MS), this technique provides an additional dimension of separation and can offer insights into the three-dimensional structure and conformation of ions in the gas phase. chromatographyonline.comscielo.org.conih.govrsc.org The collision cross-section (CCS) of an ion, which is related to its mobility, is a measure of its effective size and shape. owlstonemedical.comscielo.org.co While IMS-MS is a powerful tool for structural analysis, particularly for biomolecules, its specific application to the structural elucidation of this compound was not detailed in the provided search results. chromatographyonline.comnih.govrsc.org However, IMS can be used for structure determination and provides information about the size and shape of ions. scielo.org.corsc.org

Chiroptical Spectroscopy for Stereochemical Insights

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are invaluable for determining the absolute configuration of chiral molecules. mdpi.comnih.govnih.govuniv-amu.fr

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mdpi.comnih.govnih.govuniv-amu.fr The resulting ECD spectrum, with its characteristic Cotton effects (bands of positive or negative differential absorption), is highly sensitive to the stereochemistry and conformation of the molecule. nih.govnih.govmdpi.com Comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers is a common approach for assigning absolute configuration. nih.govnih.govmdpi.com Electronic circular dichroism was explicitly mentioned as one of the spectroscopic methods used in the structural elucidation of this compound. figshare.comnih.govnih.gov

Optical Rotation Measurements

Optical rotation measurements are a crucial tool in the structural elucidation of chiral compounds like this compound. This technique involves measuring the angle by which a substance rotates the plane of plane-polarized light. The direction and magnitude of the rotation are specific to a compound's structure, concentration, temperature, and the wavelength of light used.

For this compound, optical rotation measurements, along with circular dichroism (CD) spectroscopy, were used to infer its stereochemistry relative to Didymochlaenone A. The optical rotation and CD spectrum of this compound were found to be approximately the opposite of those of Didymochlaenone A. This observation indicated that this compound most likely possesses the opposite stereochemistry to that of Didymochlaenone A at the 2 and 4 positions.

Application of Other Ancillary Spectroscopic Methods (e.g., UV-Vis, IR if relevant for structural features)

While detailed UV-Vis and IR spectroscopic data specifically for this compound were not extensively provided in the search results, these methods are standard tools in the structural elucidation of organic compounds.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which can help identify the presence of conjugated systems, aromatic rings, and certain functional groups. IR spectroscopy, on the other hand, probes the vibrational modes of a molecule, providing characteristic absorption bands that correspond to specific functional groups and bond types (e.g., carbonyl, hydroxyl, aromatic C-H stretches). These spectral fingerprints are invaluable for confirming the presence of structural moieties suggested by other data, such as NMR and mass spectrometry.

Although the specific UV-Vis and IR data for this compound are not detailed in the provided snippets, it is standard practice in natural product chemistry to acquire and analyze such spectra to support the proposed structure.

Determination of Stereochemical and Absolute Configuration

The determination of the full stereochemical and absolute configuration of a complex natural product like this compound is a critical step in structural elucidation.

Comparative Analysis with Related Lignans and Neolignans (e.g., Didymochlaenone A)

Comparative analysis with structurally related compounds, particularly congeners isolated from the same source, is a powerful approach for assigning stereochemistry. This compound was isolated alongside Didymochlaenone A from Didymochlaena truncatula nih.govnih.gov and Ocotea cymosa. wikipedia.org The close structural relationship between Didymochlaenone A and this compound allows for a comparative analysis of their spectroscopic data, especially NMR and chiroptical data.

As mentioned earlier, the comparison of the optical rotation and circular dichroism spectra of this compound with those of Didymochlaenone A was indicative of opposite stereochemistry at the 2 and 4 positions. This suggests that despite their structural similarities, these two compounds are likely diastereomers or enantiomers with inverted configurations at specific chiral centers. While it is noted that producing two similar compounds with opposite stereochemistry is unusual for a plant, it is not unprecedented.

Specific Chemical Derivatization Methods for Stereochemical Assignment (e.g., Mosher's method if applied to related compounds)

Chemical derivatization methods, such as Mosher's method, are widely used for determining the absolute configuration of chiral centers, particularly secondary alcohols. Mosher's method involves reacting a chiral alcohol with both enantiomers of a chiral auxiliary, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The differences in the 1H NMR chemical shifts of the protons in these diastereomeric esters can then be analyzed to assign the absolute configuration of the original alcohol.

While the provided search results mention the application of Mosher's method for stereochemical assignment in other natural products, there is no direct information confirming its specific application to this compound. However, if this compound contains a secondary alcohol functionality, Mosher's method or similar derivatization techniques would be a relevant approach to determine the absolute configuration of that center.

Computational Approaches in Aid of Structural Elucidation

Computational chemistry methods have become increasingly important in modern structural elucidation, complementing experimental data and providing insights into molecular properties and stereochemistry.

Machine Learning-Based Techniques for Structure Assignment

Research on the structural elucidation of this compound, a neolignan isolated from Ocotea cymosa, has primarily relied on established spectroscopic techniques. These methods typically include detailed analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectra, Electronic Circular Dichroism (ECD), and Mass Spectrometry (MS) to determine the compound's planar structure and relative and absolute configurations. unifal-mg.edu.brnih.govresearchgate.net

Based on the currently available literature, specific research findings detailing the application of machine learning-based techniques explicitly for the structure assignment of this compound were not identified in the consulted sources. While machine learning is increasingly utilized in various areas of chemistry, including the prediction of spectroscopic properties and aiding in structural elucidation workflows for complex molecules, its direct application in the reported structural determination of this compound is not documented in the retrieved information. The published studies focus on traditional spectroscopic data analysis for confirming the structure of this compound. unifal-mg.edu.brnih.govresearchgate.net

Biosynthesis of Didymochlaenone B

General Principles of Lignan (B3055560) and Neolignan Biosynthesis

Lignans (B1203133) and neolignans are a vast and structurally diverse group of phenolic compounds found throughout the plant kingdom. nottingham.ac.uk Their biosynthesis is a testament to the efficiency and versatility of plant secondary metabolism, originating from the phenylpropanoid pathway.

The journey to Didymochlaenone B begins with the amino acid L-phenylalanine, a product of the shikimic acid pathway. nottingham.ac.uk A series of three key enzymatic reactions, often referred to as the central lane of the phenylpropanoid pathway, converts L-phenylalanine into p-coumaroyl-CoA, a critical intermediate. nih.gov

The initial and committing step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. soton.ac.ukresearchgate.net This reaction is significant as it channels carbon flux from primary metabolism (amino acid synthesis) into the specialized phenylpropanoid pathway. nparks.gov.sg Following this, cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group onto the phenyl ring of cinnamic acid to yield p-coumaric acid. soton.ac.ukresearchgate.net The final step in this initial sequence is the activation of p-coumaric acid to its coenzyme A thioester, p-coumaroyl-CoA, a reaction catalyzed by 4-coumaroyl-CoA ligase (4CL) . consultaplantas.com

From p-coumaroyl-CoA, a series of reductions and hydroxylations lead to the formation of monolignols, the direct precursors to lignans. For the biosynthesis of many furofuran lignans, the key monolignol is coniferyl alcohol. nsf.gov

| Enzyme | Abbreviation | Function in Phenylpropanoid Pathway |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. |

| 4-Coumaroyl-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

The defining step in lignan biosynthesis is the dimerization of two monolignol units. consultaplantas.com This is not a spontaneous process but a highly controlled enzymatic reaction involving oxidative coupling. Enzymes such as laccases and peroxidases catalyze the one-electron oxidation of monolignol phenols, generating resonance-stabilized radical intermediates. nih.govnih.gov

The subsequent coupling of these radicals is not random. The regio- and stereoselectivity of the coupling, which determines the resulting lignan scaffold, is controlled by dirigent proteins (DIRs) . nih.gov These proteins lack catalytic activity themselves but act as templates, guiding the coupling of the monolignol radicals to favor the formation of a specific stereoisomer. nih.gov For the formation of the furofuran skeleton characteristic of this compound, the initial coupling of two coniferyl alcohol radicals typically yields (+)-pinoresinol. nsf.gov This β-β' (C8-C8') linkage is the hallmark of true lignans. nsf.gov

Putative Biosynthetic Pathway for this compound

Based on the structure of this compound as a furofuran lignan, a hypothetical biosynthetic pathway can be constructed, starting from the common lignan intermediate, pinoresinol (B1678388).

Following the dirigent protein-mediated coupling of two coniferyl alcohol radicals to form (+)-pinoresinol, a series of tailoring enzymes would be required to produce the final structure of this compound. Furofuran lignans like sesamin (B1680957) are known to be produced from pinoresinol through the formation of methylenedioxy bridges. nsf.gov It is plausible that the biosynthesis of this compound involves a similar series of modifications.

The pathway likely involves a cascade of cytochrome P450 monooxygenases and methyltransferases to modify the aromatic rings and the core structure. The formation of the furofuran ring system itself is inherent in the initial oxidative coupling that produces pinoresinol. nsf.gov Subsequent enzymatic reactions would then be responsible for the specific substitution patterns observed on the aryl moieties of the this compound molecule.

Hypothetical Enzymatic Steps Post-Pinoresinol Formation:

Hydroxylation Events: Cytochrome P450 enzymes would likely catalyze regio-specific hydroxylations on the aromatic rings of the pinoresinol scaffold.

O-Methylation: S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) would then methylate specific hydroxyl groups.

Oxidations/Reductions: Further oxidations or reductions, potentially catalyzed by dehydrogenases or reductases, could modify the furofuran core or its substituents to arrive at the final structure of this compound.

In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a functional unit known as a biosynthetic gene cluster (BGC). nih.gov The identification of a BGC for this compound in its source organism, likely a plant from the Didymochlaena genus, would provide strong evidence for the proposed pathway and allow for its detailed characterization.

Modern genomic and bioinformatic tools, such as antiSMASH, are used to mine genome sequences for putative BGCs. nih.gov A BGC for a furofuran lignan like this compound would be expected to contain genes encoding for PAL, C4H, 4CL, peroxidases/laccases, dirigent proteins, and a suite of tailoring enzymes like cytochrome P450s and O-methyltransferases. nih.gov Once a candidate BGC is identified, heterologous expression of the entire cluster or individual genes in a host organism like Aspergillus nidulans or Saccharomyces cerevisiae can be used to confirm gene function and elucidate the biosynthetic steps. wikipedia.org

| Gene/Enzyme Class | Putative Role in this compound Biosynthesis |

| Phenylalanine ammonia-lyase (PAL) | Initiates the phenylpropanoid pathway. |

| Cinnamate 4-hydroxylase (C4H) | Phenyl ring hydroxylation. |

| 4-Coumaroyl-CoA ligase (4CL) | CoA ligation for downstream modifications. |

| Peroxidase/Laccase | Generates monolignol radicals for coupling. |

| Dirigent Protein (DIR) | Controls stereochemistry of radical coupling to form pinoresinol. |

| Cytochrome P450s (CYPs) | Catalyze various hydroxylation and oxidative reactions. |

| O-Methyltransferases (OMTs) | Methylate hydroxyl groups on the aromatic rings. |

Biological Activities and Mechanistic Investigations of Didymochlaenone B

In Vitro Anti-parasitic Activity Profiling

Investigations into the anti-parasitic properties of Didymochlaenone B have primarily focused on its effects against the malaria parasite Plasmodium falciparum and the mosquito vector Aedes aegypti.

Antiplasmodial Activity against Plasmodium falciparum Strains

Studies have indicated that this compound exhibits antiplasmodial activity against Plasmodium falciparum, the deadliest species of malaria parasite in humans. wikipedia.org Research has involved testing the compound against different strains of the parasite, including chloroquine-resistant strains. mdpi.com

Data from one study on Ocotea cymosa, a plant from which this compound has been isolated, reported that this compound was among the known compounds from this plant that had antiplasmodial activity. nih.gov While specific IC50 values for this compound's antiplasmodial activity were not consistently available across all search results, the compound has been identified in extracts demonstrating activity against P. falciparum. mdpi.comnih.gov

While specific detailed mechanisms of action for this compound against Plasmodium falciparum are not extensively described in the search results, research into other antiplasmodial compounds provides potential avenues for investigation. The life cycle of P. falciparum involves several stages, and effective antimalarials can target different points in this cycle, such as the asexual blood stage or early sexual gametocyte forms. nih.gov Mechanisms of action for other antimalarial drugs include the inhibition of hemozoin formation within the parasite's digestive vacuole, interference with folate synthesis, inhibition of cytochrome bc1, or disruption of mitochondrial activity. nih.gov Some compounds have also been shown to inhibit merozoite invasion of red blood cells by blocking interactions essential for this process. frontiersin.org It is plausible that this compound could exert its antiplasmodial effects through one or a combination of these or other mechanisms, which would require further dedicated research to elucidate.

Insecticidal Activity against Aedes aegypti

This compound has also been reported to possess insecticidal activity, specifically against Aedes aegypti, a mosquito species known to transmit several arboviruses, including dengue, chikungunya, yellow fever, and Zika. monash.edufrontiersin.org The control of Aedes aegypti populations is a critical strategy in preventing the spread of these diseases. frontiersin.orgmdpi.com

Similar to its antiplasmodial activity, this compound was identified as a known compound with in vitro activity against Aedes aegypti in a study investigating metabolites from Ocotea cymosa. nih.gov

The precise mechanistic hypotheses for this compound's insecticidal action against Aedes aegypti are not explicitly detailed in the provided search results. However, general mechanisms of action for insecticides against mosquitoes and other insects often involve targeting the nervous system, interfering with ion channels (such as GABA-gated or glutamate-gated chloride channels), inhibiting enzymes like acetylcholinesterase, or disrupting developmental pathways. mdpi.comresearchgate.netnih.govufl.edu Other mechanisms can include cuticle penetration and disruption of metabolism through mitochondrial dysfunction. mdpi.com Given that this compound is a natural product, its insecticidal activity could stem from interference with one or more of these vital physiological processes in the mosquito. Further studies are needed to pinpoint the specific molecular targets and pathways affected by this compound in Aedes aegypti.

Cellular Antiproliferative and Cytotoxic Activities in Research Models

Beyond its anti-parasitic effects, this compound has also been investigated for its potential cellular antiproliferative and cytotoxic activities, particularly against various cancer cell lines in research models. Cytostatic drugs are designed to slow down or stop the growth of specific cells by inhibiting cell division, often used in cancer treatment. therapyselect.de

Elucidation of Cellular Mechanisms of Action

Understanding the precise cellular mechanisms by which this compound exerts its effects is an ongoing area of research. While specific detailed mechanisms for this compound are still being elucidated, studies on related compounds, particularly other neolignans, provide insights into potential pathways that may be involved.

Impact on Cell Cycle Progression

Cell cycle progression is a tightly regulated process essential for cell division. opentextbc.capressbooks.pub Disruptions to this cycle can inhibit cell proliferation and lead to cell death. Some studies on related natural products, such as certain germacranolides, have indicated an accumulation of cells in the G2/M phase of the cell cycle. acs.org The G2/M checkpoint is a critical control point before a cell enters mitosis. wikipedia.org Accumulation at this phase suggests an interference with the processes required for successful mitotic entry or completion. wikipedia.org While direct evidence for this compound specifically causing G2/M arrest is limited in the provided search results, this mechanism is a known target for other cytotoxic natural products and warrants further investigation for this compound. nih.govsdbonline.orgnih.govnih.gov

Modulation of Mitotic Spindle Function

The mitotic spindle is a complex structure made of microtubules and motor proteins that is crucial for the accurate segregation of chromosomes during mitosis. nyu.edunih.gov Proper spindle formation and function are vital for maintaining genomic integrity. nih.gov Aberrations in mitotic spindle structure or dynamics can lead to errors in chromosome segregation, often resulting in cell death or genomic instability. frontiersin.org Research on certain germacranolides, which are structurally distinct from neolignans but also natural products with cytotoxic activity, has shown the formation of abnormal mitotic spindles. acs.org This suggests that interference with mitotic spindle function is a potential mechanism for cytotoxic compounds. acs.org While specific data for this compound's impact on the mitotic spindle was not prominently found in the search results, the modulation of this critical cellular machinery is a plausible mechanism for cytotoxic agents and is an area for potential future research on this compound. biorxiv.org

Investigations into Overcoming Drug Resistance

Drug resistance, particularly multidrug resistance (MDR), is a major challenge in cancer chemotherapy. mdpi.comnih.gov P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, plays a significant role in MDR by actively pumping various therapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. mdpi.comwikipedia.orgecancer.org Overcoming P-gp-mediated resistance is a key strategy to improve the effectiveness of chemotherapy. mdpi.comnih.gov Some compounds have demonstrated the ability to circumvent P-glycoprotein-mediated drug resistance. acs.org This can occur through various mechanisms, including inhibiting P-gp function or bypassing the efflux pathway. mdpi.comnih.gov While the provided information mentions that certain compounds (not explicitly this compound) were found to be capable of circumventing P-glycoprotein-mediated drug resistance acs.org, this highlights a relevant area of investigation for this compound, especially if it shows promise as a therapeutic agent.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a fundamental biological process crucial for development and tissue homeostasis. fucoidan-life.complos.org Dysregulation of apoptosis can contribute to various diseases, including cancer. plos.org Many natural products exert their cytotoxic effects by inducing apoptosis in cancer cells. mdpi.com Apoptosis can be triggered through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases. fucoidan-life.commdpi.com Some natural products have been shown to induce apoptosis by activating caspases, altering the balance of pro- and anti-apoptotic proteins (such as Bax and Bcl-2), and inducing mitochondrial cytochrome C release. mdpi.com While direct evidence for this compound specifically inducing apoptosis was not a primary finding in the provided search results, the induction of apoptosis is a common mechanism for cytotoxic natural products mdpi.com, including some lignans (B1203133) nih.gov, and is a critical area to explore for this compound's mechanism of action if it demonstrates significant cytotoxicity. wikipedia.org

Identification and Validation of Molecular Targets in Cellular Systems

Identifying the specific molecular targets with which this compound interacts in cellular systems is crucial for a complete understanding of its mechanism of action. While the provided search results describe the isolation and some biological activities of this compound nih.govacs.org, detailed information on its specific molecular targets in cellular systems was not extensively provided. Research into the molecular targets of related neolignans or other compounds with similar biological activities could offer clues for future investigations into this compound. Techniques such as pull-down assays, target validation using gene silencing or overexpression, and biochemical assays would be necessary to identify and confirm the proteins or other molecules that this compound directly interacts with to exert its effects.

Other Noted In Vitro Biological Observations

Beyond the specific mechanisms related to cell cycle, mitotic spindle, drug resistance, and apoptosis, other in vitro biological observations for this compound or broadly applicable to neolignans with explored mechanisms are relevant. This compound was isolated from Didymochlaena truncatula extracts which showed high antichemotactic activity and monoamine oxidase (MAO-A) inhibitory activity in vitro. phcog.comresearchgate.net The extract of D. truncatula showed 93.41% antichemotactic activity at 10 µg/mL and 82.61% inhibition against MAO-A at 100 µg/mL. phcog.comresearchgate.net While these activities were observed for the extract containing this compound, the specific contribution and mechanism of this compound to these effects would require further investigation through isolation and testing of the pure compound. Neolignans in general have been reported to possess a wide range of biological activities, including antioxidant, antitumor, anti-inflammatory, and antiviral properties. researchgate.net Mechanistic studies on other neolignans have explored activities such as tubulin polymerization inhibition and synergistic antibacterial effects by targeting efflux pumps. researchgate.net These broader observations on neolignans suggest potential avenues for exploring additional biological activities and mechanisms for this compound.

Investigation of Molecular Targets and Downstream Signaling Pathways

Based on the provided search results, specific molecular targets and the downstream signaling pathways modulated by this compound have not been explicitly identified and detailed. While general information on molecular targets and signaling pathways relevant to various biological processes, such as inflammation and cancer, is available tums.ac.irfrontiersin.orgnih.govmdpi.comscienceopen.com, this information is not directly linked to the mechanism of action of this compound.

Structure Activity Relationship Sar Studies of Didymochlaenone B and Its Analogues

Identification of Key Pharmacophores and Structural Determinants for Biological Activity

Identifying pharmacophores involves pinpointing the essential features of a molecule that are responsible for its biological activity. These features can include specific functional groups, their spatial arrangement, and electronic properties. mdpi.com For Didymochlaenone B, studies on its biological activities, such as antiplasmodial effects, provide the basis for identifying these key structural determinants. researchgate.net Comparing the activity of this compound with that of its naturally occurring analogues and synthetic derivatives helps to elucidate which parts of the molecule are crucial for its efficacy. researchgate.net

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence its biological activity. uou.ac.in Different stereoisomers of a compound can exhibit vastly different potencies and selectivities towards biological targets. uou.ac.in In the case of this compound, its optical rotation and circular dichroism spectrum are approximately the opposite of those of didymochlaenone A, suggesting they have opposite stereochemistry at specific positions (2 and 4). researchgate.nettandfonline.comnih.gov While the direct impact of this stereochemical difference on the specific biological activities of this compound is a subject for detailed SAR studies, the principle that stereochemistry is crucial for biological interactions is well-established. uou.ac.inunifal-mg.edu.br

Contribution of Specific Functional Groups and Structural Motifs to Activity

Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. libretexts.orgkhanacademy.orgscribd.comyoutube.comwizeprep.com The presence, position, and interaction of functional groups and larger structural motifs within this compound are key determinants of its biological activity. mdpi.com Studies comparing this compound with related neolignans and analogues help to understand the contribution of specific moieties to its antiplasmodial or other observed activities. researchgate.net For example, modifications or removal of certain functional groups can lead to a loss or reduction in activity, highlighting their importance as pharmacophores. mdpi.comnih.gov

SAR Analysis through Synthetic Modifications and Derivative Synthesis

Synthesizing derivatives and analogues of this compound allows for systematic modification of its structure and subsequent evaluation of the biological activity of these new compounds. This approach is central to SAR analysis. By introducing specific changes to the molecule, researchers can probe the role of different parts of the structure in binding to biological targets and eliciting a response. nih.gov

Comparative Analysis of Activity Profiles of this compound Derivatives

Comparing the biological activity profiles (e.g., potency, efficacy against different strains or cell lines) of this compound derivatives provides direct insights into SAR. researchgate.net Derivatives with enhanced activity may highlight beneficial structural features, while those with reduced or absent activity can indicate regions essential for binding or activity. mdpi.comnih.gov This comparative analysis helps to build a detailed understanding of how structural changes translate into changes in biological effect.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate structural descriptors of compounds with their biological activities. taylorfrancis.comnih.govnih.gov By applying QSAR to a series of this compound analogues, researchers can identify and quantify the contribution of various molecular properties (e.g., electronic, steric, hydrophobic) to the observed activity. taylorfrancis.com This can help predict the activity of new, unsynthesized analogues and guide the design of more potent or selective compounds. taylorfrancis.comnih.gov While the provided snippets mention QSAR in the context of other compound classes, the principles are applicable to this compound studies if sufficient activity data for a series of analogues is available. taylorfrancis.comnih.govnih.govresearchgate.net

Conformational Analysis and its Relationship to Bioactivity

Conformational analysis studies the different three-dimensional shapes (conformers) that a molecule can adopt due to rotation around single bonds. ub.eduirbbarcelona.orgirbbarcelona.org A molecule's biological activity is often associated with a specific bioactive conformation that binds to its biological target. ub.eduirbbarcelona.orgirbbarcelona.org Understanding the conformational landscape of this compound is important because the most stable conformation in isolation may not be the one that is biologically active. ub.edu Computational methods can be used to explore the possible conformations and estimate the energy cost associated with adopting the bioactive conformation. ub.eduirbbarcelona.orgub.edu This analysis, combined with SAR data, can provide insights into how the molecule interacts with its target at a three-dimensional level. leidenuniv.nl

Advanced Methodologies in Didymochlaenone B Research

Integrated Analytical Platforms for Complex Natural Product Mixture Analysis

The analysis of complex natural product mixtures, such as those containing Didymochlaenone B, presents significant analytical challenges. Natural sources often contain a vast array of compounds with varying chemical properties, making their separation and identification difficult nih.govnih.gov. Integrated analytical platforms are crucial for effectively dissecting these complex matrices.

Techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly mass spectrometry (MS), are fundamental in this regard. HPLC provides high-resolution separation of components within a mixture, while MS offers sensitive detection and structural information through the measurement of mass-to-charge ratios and fragmentation patterns nih.gov. Untargeted MS-based metabolomics approaches, for instance, have been successfully applied to the analysis of complex biological samples, including extracts from Ocotea species which have been studied in relation to compounds like this compound. This allows for the global profiling of metabolites, providing insights into the chemical diversity present.

Further advancements include the integration of ion mobility spectrometry (IMS) with LC-MS, which provides an additional dimension of separation based on the shape and size of ions, aiding in the differentiation of isomers and increasing confidence in compound identification within complex samples. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation, often used in conjunction with MS for comprehensive analysis of isolated compounds or less complex mixtures nih.gov. The combination of these techniques within integrated platforms enhances the ability to identify and characterize individual components within complex natural product extracts, paving the way for targeted isolation and further study of compounds like this compound.

Chemoinformatics and Computational Chemistry Tools for Natural Product Discovery

Chemoinformatics and computational chemistry play a vital role in modern natural product research, complementing experimental efforts by providing in silico methods for data analysis, prediction, and prioritization. These tools are particularly valuable in the context of complex natural products like this compound, where experimental investigation alone can be time-consuming and resource-intensive. Chemoinformatics involves the use of computer methods for learning from chemical data and modeling chemical phenomena, while computational chemistry utilizes theoretical principles to make predictions.

These computational approaches assist in various stages of the research pipeline, from analyzing the chemical space of natural product libraries to predicting potential biological activities and designing targeted experiments.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are key computational techniques used to predict and evaluate the interaction between a small molecule, such as this compound, and a biological target, typically a protein. Molecular docking predicts the preferred binding orientation (pose) of a ligand within a receptor's binding site and estimates the binding affinity, usually expressed as a scoring function or binding energy. This provides initial insights into the potential of a compound to interact with a specific biological target.

MD simulations extend docking studies by simulating the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment. These simulations provide information about the stability of the interaction, conformational changes in both the ligand and the protein, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) over the simulation period. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability and flexibility of the complex. By integrating molecular docking and MD simulations, researchers can gain a more realistic understanding of how this compound might interact with potential biological targets, helping to prioritize compounds for experimental validation.

Virtual Screening and Library Design Approaches

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This in silico approach acts as a filter, reducing the number of compounds that need to be experimentally tested, thereby saving time and resources. VS can be performed using various methods, including ligand-based approaches (which rely on the properties of known active compounds) and structure-based approaches (which utilize the 3D structure of the biological target).

Library design, often in conjunction with virtual screening, involves the computational design of novel chemical libraries with desired properties, such as predicted activity against a specific target or enhanced diversity. Virtual combinatorial libraries, for example, can be generated in silico by combining different building blocks, mimicking chemical synthesis. By applying virtual screening to these designed libraries, researchers can identify promising candidates for synthesis and experimental testing. These computational library design and virtual screening approaches accelerate the discovery of potential lead compounds, including novel natural product derivatives or mimetics inspired by structures like this compound.

Integration of Omics Technologies (e.g., metabolomics) for Understanding Natural Product Production and Effects

The integration of 'omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological systems and is increasingly applied to natural product research. Metabolomics, the comprehensive study of all metabolites in a biological system, is particularly relevant as metabolites are the direct products of cellular processes and are most predictive of phenotype.

In the context of this compound, metabolomics can be used to understand its biosynthesis within the producing organism, identify environmental factors or genetic modifications that influence its production, and investigate its effects on the host organism or other biological systems. Untargeted metabolomics, using techniques like UPLC-ESI-QTOF-MS, allows for the detection and relative quantification of a wide range of metabolites, providing metabolic fingerprints that can be compared under different conditions. This can help identify potential biomarkers associated with the production of this compound or its biological effects.

Challenges and Future Directions in Didymochlaenone B Research

Methodological Bottlenecks in the Isolation and Structural Characterization of Minor Neolignan Constituents

The isolation of minor neolignan constituents, including Didymochlaenone B, often presents significant methodological bottlenecks. Natural sources typically yield these compounds in small quantities, making their isolation and purification challenging. rsc.org Traditional extraction methods may require optimization based on the specific plant tissue and its active constituents, and parameters such as extraction time, temperature, and solvent-to-sample ratio can significantly influence efficacy and yield. rsc.org

Structural characterization of complex natural products like neolignans can also be challenging, particularly when dealing with minor components. While techniques such as 1D and 2D NMR spectroscopy, mass spectrometry, and electronic circular dichroism (ECD) are crucial for structure elucidation, determining the absolute configuration, especially in molecules with multiple chiral centers, can be complex. acs.orgresearchgate.netresearchgate.net For instance, the opposite optical rotation and circular dichroism spectra of this compound compared to didymochlaenone A suggested opposite stereochemistry, but confirming absolute configurations often requires additional techniques or comparisons with known compounds. nih.govresearchgate.net The lability of certain functional groups, as observed in related neolignans, can also complicate structural analysis and can lead to rearrangements. frontiersin.org

Hyphenated liquid chromatographic techniques are valuable for the effective separation, selectivity, and sensitivity required for analyzing natural compounds, aiding in their localization and rapid characterization. researchgate.net Despite advances in spectroscopic methods, the stereochemistry of highly similar compounds may require additional analytical strategies for confirmation. unifal-mg.edu.br

Challenges in the Comprehensive Elucidation of Complex Biosynthetic Pathways

Understanding the complete biosynthetic pathway of neolignans like this compound is another significant challenge. Neolignans are derived from the oxidative coupling of two C6-C3 units, originating from the shikimic acid pathway and cinnamic acid derivatives. rsc.orgmdpi.com While the biosynthesis of some lignans (B1203133), such as those with 9(9')-oxygen, is relatively well-studied, the pathways for many neolignans, particularly minor ones like this compound, are less understood. rsc.orgresearchgate.net

Biosynthesis is a multi-step, often multi-enzymatic process, requiring chemical energy and catalytic enzymes. libretexts.org Elucidating these complex pathways involves identifying the precursor molecules, the enzymes involved at each step, and the genetic regulation controlling their production. libretexts.orgfrontiersin.org Advances in genomics, metabolomics, and bioinformatics are providing new tools to explore biosynthetic gene clusters and understand the mechanisms of synthesis for bioactive molecules. frontiersin.orgrsc.orgmdpi.com However, accessing and manipulating these gene clusters, especially in non-model organisms, remains challenging. frontiersin.org

Future research could focus on applying advanced 'omics' technologies and gene editing tools to plant species known to produce this compound to identify the specific genes and enzymes involved in its biosynthesis. frontiersin.orgrsc.org This could potentially enable the heterologous expression of the pathway in a more tractable host for sustainable production.

The Need for Deeper Mechanistic Understanding of this compound's Biological Activities

While this compound has been isolated and its structure determined, a deeper mechanistic understanding of its reported biological activities is often lacking. Studies have indicated that this compound, along with other neolignans from Ocotea cymosa, exhibits antiplasmodial activity. acs.orgresearchgate.net However, the specific molecular targets and the detailed mechanisms by which it exerts these effects are not fully elucidated.

Understanding the mechanism of action is crucial for drug development and for optimizing the activity of natural products or their analogs. nih.gov Research into the biological activities of other neolignans has shown diverse mechanisms, including inhibition of mitotic spindle function, tubulin polymerization, and synergistic antibacterial effects. acs.orgresearchgate.net

Future research should focus on in-depth pharmacological studies, including target identification assays, enzyme inhibition studies, and cell-based assays to delineate the precise mechanisms underlying this compound's antiplasmodial or any other observed biological activities. nih.gov Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, would also be invaluable in identifying key structural features responsible for its biological effects.

Opportunities for Synthetic Biology and Biocatalysis in Sustainable Analog Production

Given the often low yields of this compound from natural sources, sustainable production and the generation of analogs for SAR studies present significant opportunities for synthetic biology and biocatalysis. Total synthesis of complex natural products can be challenging, particularly those with multiple chiral centers and complex stereochemistry. rsc.orgresearchgate.net However, advances in synthetic methodologies have enabled the total synthesis of other complex natural products. acs.org

Biocatalysis, utilizing enzymes or whole cells, offers an environmentally friendly and often highly selective approach for chemical synthesis. nih.govnih.gov Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity, which is particularly advantageous for synthesizing chiral compounds like neolignans. rsc.orgresearchgate.netnih.gov Synthetic biology approaches can be used to engineer microorganisms or plants to produce natural products or novel analogs through the manipulation of biosynthetic pathways. frontiersin.orgrsc.org

Future directions include developing efficient total or semi-synthetic routes for this compound. rsc.orgresearchgate.net Exploring biocatalytic reactions, such as oxidative coupling or stereoselective transformations, could provide more sustainable and efficient methods for its synthesis or the synthesis of its structural analogs. nih.govresearchgate.net Synthetic biology could be employed to engineer microbial cell factories or plant systems for the sustainable production of this compound and its derivatives. frontiersin.orgrsc.org

Role of this compound Research in Advancing Broader Natural Product Discovery and Development

The study of neolignans contributes to the understanding of the structural diversity and biological potential within this class of compounds. researchgate.netrsc.org Discovering and characterizing new neolignans, and elucidating their biosynthesis and mechanisms of action, expands the knowledge base for the entire field. rsc.orgfrontiersin.org Natural products, including neolignans, continue to be a significant source of lead compounds for drug discovery, and research in this area remains a global priority. rsc.orgresearchgate.netdoi.org

Future research on this compound can serve as a model for tackling similar challenges in the study of other complex minor natural products. The development of improved isolation techniques, spectroscopic methods, and biosynthetic pathway elucidation strategies for this compound can be applied to the discovery and characterization of other novel bioactive compounds from natural sources. rsc.orgresearchgate.netfrontiersin.org

Emerging Research Avenues and Untapped Potential within the Neolignan Class

The study of this compound also highlights emerging research avenues and the untapped potential within the broader neolignan class. Neolignans exhibit a wide range of structural scaffolds and diverse biological activities, including antioxidant, antitumor, anti-inflammatory, and antiviral properties. researchgate.netrsc.org Despite the isolation and characterization of numerous neolignans, a lot of work remains to be accomplished, particularly in exploring their full therapeutic potential. rsc.org

Emerging research areas in natural product chemistry, such as the application of computational methods for predicting and designing novel natural products and the integration of these methods with experimental approaches, can be applied to neolignans. frontiersin.org Exploring the potential of neolignans in new therapeutic areas, beyond those already investigated, represents an untapped potential. researchgate.netrsc.org

Future research could involve large-scale screening of neolignan libraries against a wider range of biological targets. researchgate.netrsc.org Computational approaches could be used to predict potential bioactivities and guide the isolation and synthesis of novel neolignan structures. frontiersin.org Investigating the synergistic effects of this compound with other compounds, both natural and synthetic, could also reveal new therapeutic possibilities. researchgate.net The ecological roles of neolignans in the plants that produce them also represent an interesting, less explored research avenue.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating Didymochlaenone B from natural sources?

- Answer: Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography, HPLC, or TLC. Structural identification relies on spectroscopic methods, including 1D/2D NMR for proton and carbon assignments, mass spectrometry (MS) for molecular weight confirmation, and electronic circular dichroism (ECD) for stereochemical analysis . Researchers should cross-validate spectral data with existing literature to ensure accuracy.

Q. Which spectroscopic techniques are essential for elucidating the structure of this compound?

- Answer: Key techniques include:

- 1H and 13C NMR : To assign proton environments and carbon frameworks, with 2D NMR (COSY, HSQC, HMBC) resolving connectivity and long-range correlations .

- Mass Spectrometry (HR-ESI-MS) : To determine molecular formula and fragmentation patterns.

- ECD Spectroscopy : For resolving stereochemical properties, particularly chiral centers .

- Cross-referencing with databases (e.g., SciFinder, Reaxys) is critical to confirm novel structures .

Q. How should researchers design initial bioactivity assays for this compound?

- Answer: Begin with in vitro models:

- Anti-malarial activity : Use Plasmodium falciparum cultures to measure IC50 values via SYBR Green assays, comparing results with positive controls (e.g., chloroquine) .

- Mosquito larvicidal assays : Test against Aedes aegypti larvae, recording mortality rates at varying concentrations .

- Include triplicate experiments and statistical analysis (e.g., ANOVA) to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be resolved?

- Answer: Address contradictions by:

- Standardizing protocols : Ensure consistent assay conditions (e.g., solvent, temperature, cell lines).

- Meta-analysis : Pool data from multiple studies to identify trends or outliers .

- Mechanistic studies : Use transcriptomics or proteomics to clarify mode of action, reducing reliance on single-endpoint assays .

- Document methodological limitations (e.g., purity of compounds, instrument sensitivity) in publications .

Q. What computational strategies predict this compound’s interactions with biological targets?

- Answer: Combine:

- Molecular docking : Use software like AutoDock to simulate binding to targets (e.g., Plasmodium enzymes).

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time.

- QSAR modeling : Corrogate structural features (e.g., methoxy groups) with bioactivity data to guide synthesis .

- Validate predictions with in vitro assays to confirm computational findings .

Q. How can synthetic routes for this compound be optimized for scalability and yield?

- Answer: Strategies include:

- Catalyst screening : Test organocatalysts or transition-metal catalysts to enhance stereoselectivity.

- Stepwise purification : Use flash chromatography after each synthetic step to isolate intermediates.

- DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, solvent ratio) to maximize yield .

- Characterize intermediates via LC-MS to monitor reaction progress .

Q. What ethical considerations apply when studying this compound’s ecological impact?

- Answer:

- Bioprospecting compliance : Follow Nagoya Protocol guidelines for accessing genetic resources from biodiversity hotspots (e.g., Madagascar) .

- Toxicity testing : Assess environmental persistence and non-target organism effects before field applications .

- Disclose funding sources and potential conflicts of interest in publications .

Data Analysis and Reporting

Q. How should researchers present spectral data for this compound in publications?

- Answer:

- NMR/ECD data : Include full spectral assignments in tables, with peak multiplicities and coupling constants. Use annotated spectra in supplementary materials .

- Biological data : Report IC50 values with confidence intervals and p-values. Use heatmaps or dose-response curves for visual clarity .

- Follow journal-specific guidelines (e.g., Advanced Journal of Chemistry, Section B) for figure formatting and data transparency .

Q. What frameworks ensure rigorous hypothesis formulation for this compound studies?

- Answer: Apply:

- FINER criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .

- PICO framework : Define Population (e.g., Plasmodium), Intervention (this compound), Comparison (standard drugs), and Outcomes (IC50 reduction) .

- Pilot studies to test feasibility before large-scale experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.